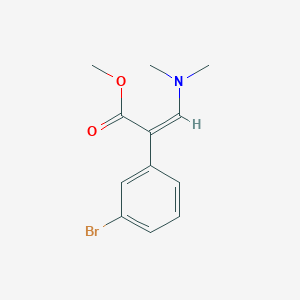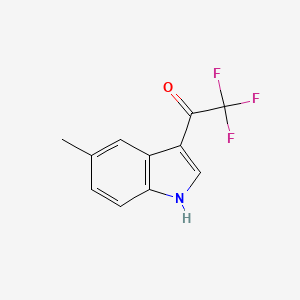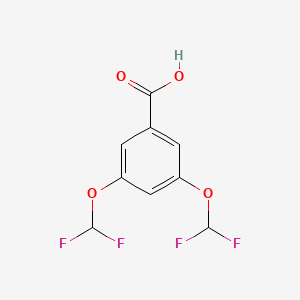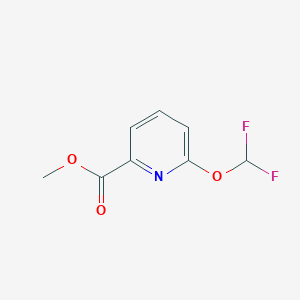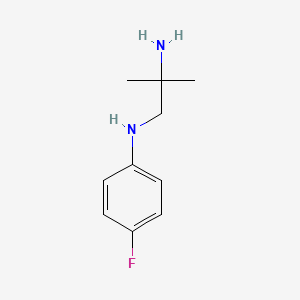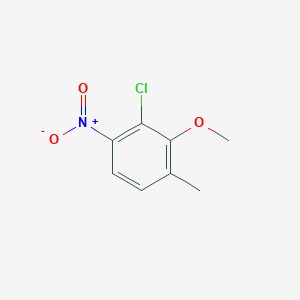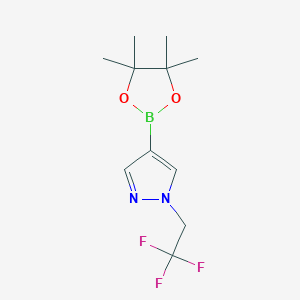![molecular formula C10H18Cl2N4O3 B1429930 2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride CAS No. 1394040-01-7](/img/structure/B1429930.png)
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride
Vue d'ensemble
Description
The compound “2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 3-position . Attached to the triazole ring is a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a propanoic acid group, which is a carboxylic acid with a three-carbon chain . The entire molecule is a dihydrochloride, meaning it has two hydrogen chloride (HCl) groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the methyl group, the formation of the morpholine ring, and the attachment of the propanoic acid group . The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and three carbon atoms in a five-membered ring . The morpholine ring, on the other hand, would have a puckered structure due to the presence of the oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and additions . The morpholine ring can also undergo various reactions, including oxidations and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the triazole ring could contribute to its stability and reactivity . The morpholine ring could contribute to its solubility in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities : This compound and its derivatives have been synthesized and screened for antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial and Antioxidant Activities : Another study synthesized derivatives of this compound, evaluating their antimicrobial and antioxidant activities. The antioxidant properties were analyzed for in-vitro potential antioxidant activities in different methods, comparing them with standard antioxidants (Yüksek et al., 2020).
Neurokinin-1 Receptor Antagonism : A related compound was identified as a high-affinity, orally active neurokinin-1 receptor antagonist, potentially relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antileishmanial Activity : Derivatives with morpholine were studied for their antileishmanial activities against Leishmania infantum, revealing significant antiparasitic activity, especially for specific compounds (Süleymanoğlu et al., 2018).
Antibacterial Activity of Triazole Derivatives : Research into triazole derivatives including morpholine structures found these compounds displayed antibacterial activity, with some showing higher activity than standard drugs against specific bacterial strains (Narsimha et al., 2014).
Mutagenic Effects and Carcinogenicity Study : A study focused on the mutagenic effects and predicted carcinogenicity of a triazole derivative with morpholine, aiming to create new drugs with antifungal activity. The study found no mutagenic effect at the doses used (Bushuieva et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many triazole derivatives are known to be biologically active, which could pose risks if not handled properly . The morpholine ring, on the other hand, is generally considered to be non-toxic .
Orientations Futures
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, new methods could be developed to synthesize this compound more efficiently or with fewer by-products . Its potential biological activities could also be explored further, potentially leading to new applications in medicine or other fields .
Propriétés
IUPAC Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9;;/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKOCCVFMVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)
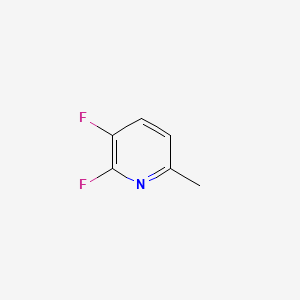
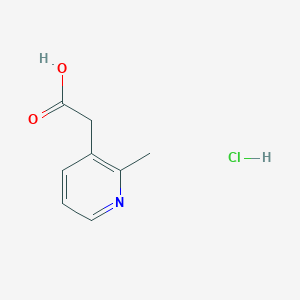
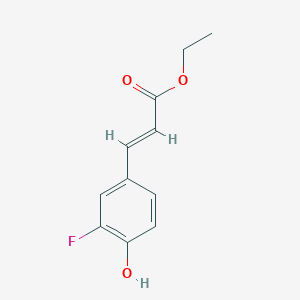
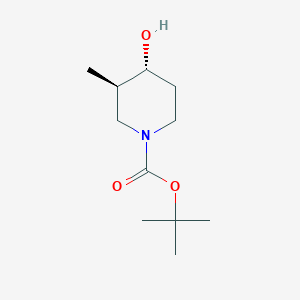
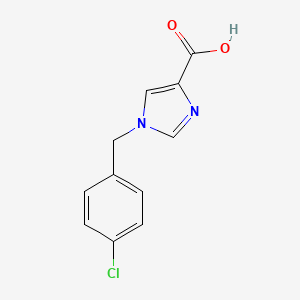
![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)
